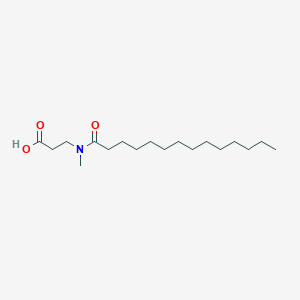
Myristoyl methyl beta-alanine
Overview
Description
Myristoyl methyl beta-alanine is a compound that belongs to the class of N-acyl amino acids. It is an amphoteric surfactant, which means it can act as both an acid and a base. This compound is commonly used in cosmetic products as a conditioning agent and emulsifier due to its ability to form stable emulsions and provide a smooth texture to formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of myristoyl methyl beta-alanine typically involves the reaction of myristic acid with methyl beta-alanine. The process can be carried out using various methods, including:
Direct Amidation: Myristic acid is reacted with methyl beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Esterification Followed by Amidation: Myristic acid is first converted to its methyl ester, which is then reacted with beta-alanine to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale amidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Myristoyl methyl beta-alanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield myristic acid and methyl beta-alanine.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Myristic acid and methyl beta-alanine.
Oxidation: Carboxylic acids and other oxidized derivatives.
Substitution: Various substituted amides and esters.
Scientific Research Applications
Myristoyl methyl beta-alanine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and stability of reactants.
Biology: Employed in studies involving protein-lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations for skin conditions.
Industry: Utilized in the formulation of personal care products, such as shampoos, conditioners, and lotions, for its conditioning and emulsifying properties
Mechanism of Action
The mechanism of action of myristoyl methyl beta-alanine primarily involves its ability to interact with lipid membranes and proteins. The myristoyl group facilitates the insertion of the compound into lipid bilayers, enhancing membrane fluidity and stability. Additionally, the beta-alanine moiety can interact with proteins, potentially affecting their structure and function. These interactions are crucial for its role as a surfactant and emulsifier in various applications .
Comparison with Similar Compounds
Myristoyl alanine: Similar structure but lacks the methyl group on the beta-alanine moiety.
Myristoyl glycine: Contains glycine instead of beta-alanine, resulting in different physicochemical properties.
Myristoyl serine: Incorporates serine, which has an additional hydroxyl group, affecting its interaction with lipids and proteins
Uniqueness: Myristoyl methyl beta-alanine is unique due to its specific combination of myristic acid and methyl beta-alanine, which imparts distinct amphoteric properties and enhances its effectiveness as a surfactant and emulsifier. Its ability to form stable emulsions and provide a smooth texture makes it particularly valuable in cosmetic and personal care formulations .
Properties
IUPAC Name |
3-[methyl(tetradecanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)19(2)16-15-18(21)22/h3-16H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVMAYAWOPBYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175875 | |
| Record name | Myristoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21539-71-9 | |
| Record name | Myristoyl methyl beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021539719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristoyl methyl beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MYRISTOYL METHYL .BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28I1G7X36M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


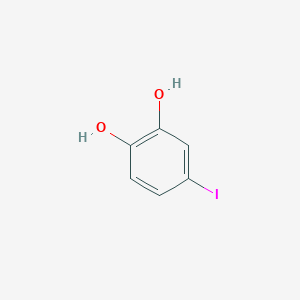
![2-(2-Chloro-3-methylphenyl)oxazolo[4,5-b]pyridine](/img/structure/B1627356.png)
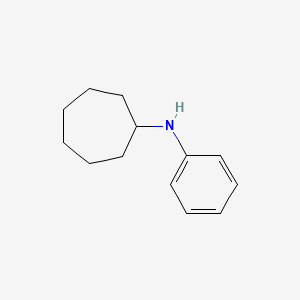
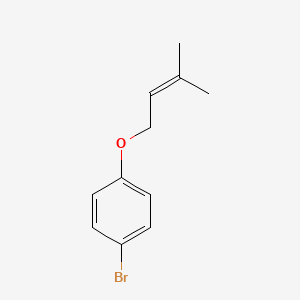

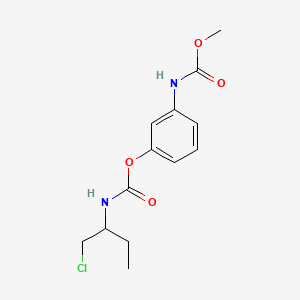




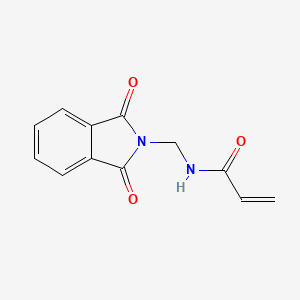

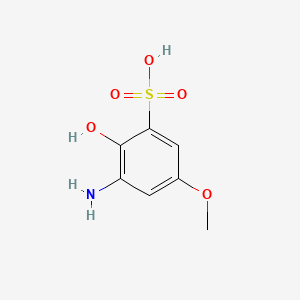
![Benzo[b]furan-3-ylacetaldehyde](/img/structure/B1627377.png)
